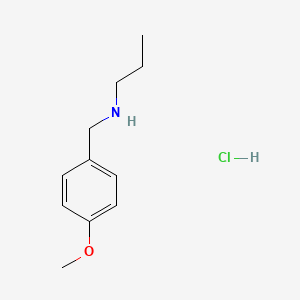

N-(4-methoxybenzyl)-1-propanamine hydrochloride

Description

Contextualization within the Chemistry of Alkylamine Hydrochlorides

Alkylamine hydrochlorides are a class of organic salts formed by the reaction of an alkylamine with hydrochloric acid. This conversion from the free amine (a base) to its hydrochloride salt is a common and fundamental practice in organic chemistry. The primary motivations for this transformation are to enhance the compound's stability and to increase its solubility in aqueous media, which is often a desirable property for various laboratory applications. The hydrochloride form of an amine is generally a crystalline solid that is less volatile and has a longer shelf-life than its free base counterpart.

Significance of N-Benzylated Amine Derivatives in Organic Synthesis

N-benzylated amine derivatives are a cornerstone in the field of organic synthesis, primarily due to the utility of the benzyl (B1604629) group as a protecting group for amines. The N-benzyl group is relatively stable under a variety of reaction conditions, yet it can be selectively removed when desired through methods such as catalytic hydrogenation. Furthermore, the 4-methoxybenzyl (PMB) group, as present in the title compound, offers additional advantages. The electron-donating methoxy (B1213986) group makes the PMB group susceptible to oxidative cleavage, allowing for deprotection under conditions that would not affect a standard N-benzyl group. tandfonline.comnih.govresearchgate.nettotal-synthesis.com This orthogonality provides chemists with greater flexibility in multi-step synthetic sequences.

Overview of Research Trajectories for N-(4-methoxybenzyl)-1-propanamine Hydrochloride

Research involving this compound and its analogs primarily revolves around its role as a synthetic intermediate. The compound's structure is amenable to further functionalization at the secondary amine, or it can serve as a precursor for the synthesis of more elaborate molecules. Studies on related N-benzylated amines often explore their utility in the preparation of pharmacologically relevant scaffolds and other functional organic materials. chemicalbook.com

Academic Research Objectives and Scope of Investigation

The objective of this article is to present a comprehensive chemical profile of this compound. The scope is strictly limited to its synthesis, structural and spectroscopic characterization, and chemical reactivity. By focusing solely on these aspects, this article intends to serve as a specialized resource for researchers in the field of organic chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h4-7,12H,3,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOLSELBKDBXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Synthetic Methodologies

While specific literature detailing the synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride is not abundant, its preparation can be inferred from established methods for synthesizing secondary amines. A prevalent and efficient method is reductive amination . donnu.edu.uawikipedia.orgmasterorganicchemistry.comlibretexts.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

In the context of N-(4-methoxybenzyl)-1-propanamine, the synthesis would likely proceed via the reaction of 4-methoxybenzaldehyde (B44291) with 1-propanamine . The resulting imine is then reduced using a suitable reducing agent.

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, but water-sensitive. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Tolerant to water and can be used in protic solvents. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can also reduce the starting aldehyde, so addition is often delayed until imine formation is complete. commonorganicchemistry.com |

Following the formation of the free base, N-(4-methoxybenzyl)-1-propanamine, the hydrochloride salt is typically prepared by treating a solution of the amine with hydrochloric acid.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the propyl group, the methoxy (B1213986) group, the benzylic methylene (B1212753) group, and the aromatic protons. Due to the presence of the hydrochloride salt, the proton on the nitrogen atom would likely appear as a broad signal.

For a structurally similar compound, N-(4-methoxybenzyl)-3-phenylpropylamine hydrochloride , the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ: 2.14 (dt, 2 H), 2.62 (t, 2 H), 2.73 (t, 2 H), 3.74 (s, 3 H), 3.91 (s, 2 H), 6.87 (d, 2 H), 7.10-7.24 (m, 5 H), 7.45 (d, 2 H), 9.80 (br, s, 1 H). orgsyn.org

The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. For the same related compound, the ¹³C NMR data (100 MHz, CDCl₃) is as follows: δ: 27.0, 32.5, 44.9, 49.8, 55.1, 114.2, 121.8, 126.1, 128.2, 128.4, 131.8, 139.7, 160.2. orgsyn.org

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 2400-3000 cm⁻¹ would be indicative of the N-H stretch of the ammonium (B1175870) salt. Other notable peaks would include C-H stretching vibrations for the alkyl and aromatic groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy group.

For N-(4-methoxybenzyl)-3-phenylpropylamine hydrochloride , characteristic IR peaks (thin film) have been observed at 2938, 2789, 1518, and 1252 cm⁻¹. orgsyn.org

Mass Spectrometry (MS)

Mass spectrometry of N-(4-methoxybenzyl)-1-propanamine would likely show a molecular ion peak corresponding to the mass of the free base. Fragmentation patterns would be expected to include the loss of the propyl group and the formation of the stable 4-methoxybenzyl cation. For the related N-(4-methoxybenzyl)-3-phenylpropylamine , mass spectral fragments (m/z) have been reported at 255, 150, and 121. orgsyn.org

Crystallographic Data

As of the latest literature review, the crystal structure of this compound has not been reported. X-ray crystallography of a suitable single crystal would be required to determine its precise three-dimensional structure, including bond lengths, bond angles, and crystal packing information.

Chemical Reactivity and Transformations

N-Debenzylation Reactions

A key reaction of N-benzylated amines is the cleavage of the nitrogen-benzyl bond, known as N-debenzylation. This reaction is of significant importance in synthetic organic chemistry as it is the deprotection step for N-benzyl protected amines.

Common Methods for N-Debenzylation:

| Method | Reagents and Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, PtO₂ | A widely used and effective method, though it may not be compatible with other reducible functional groups. researchgate.net |

| Oxidative Cleavage | Ceric Ammonium (B1175870) Nitrate (CAN), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Particularly effective for the 4-methoxybenzyl (PMB) group due to its electron-rich nature. total-synthesis.com |

The presence of the 4-methoxy group in N-(4-methoxybenzyl)-1-propanamine makes it particularly susceptible to oxidative N-debenzylation, offering a selective deprotection strategy. organic-chemistry.orgresearchgate.net

Functional Group Transformations

The secondary amine in N-(4-methoxybenzyl)-1-propanamine can undergo a variety of functional group transformations. These include acylation to form amides, alkylation to form tertiary amines, and reactions with sulfonyl chlorides to produce sulfonamides. These transformations allow for the incorporation of this molecular fragment into a wide range of larger and more complex molecules.

Application as a Precursor in Organic Synthesis

N-(4-methoxybenzyl)-1-propanamine hydrochloride can serve as a valuable precursor in multi-step organic syntheses. After deprotection of the amine, the resulting 1-propanamine can be further elaborated. Alternatively, the intact molecule can be used as a building block where the N-(4-methoxybenzyl)propyl moiety is a desired structural feature in the final target molecule. Its utility is exemplified by the use of its parent amine, 4-methoxybenzylamine (B45378), as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. chemicalbook.comsigmaaldrich.com

Chemical Reactivity and Transformation Pathways of N 4 Methoxybenzyl 1 Propanamine Hydrochloride

Acid-Base Properties and Protonation Equilibria of the Amine Moiety

N-(4-methoxybenzyl)-1-propanamine hydrochloride is the salt formed from the reaction of the basic secondary amine, N-(4-methoxybenzyl)-1-propanamine, with hydrochloric acid. quora.com In this form, the nitrogen atom is protonated, creating a secondary ammonium (B1175870) ion (R₂NH₂⁺) paired with a chloride anion (Cl⁻). spectroscopyonline.com

In aqueous solution, an equilibrium exists between the protonated ammonium ion and its conjugate free base, the neutral secondary amine. This equilibrium is dictated by the acidity of the ammonium ion (Kₐ) and the basicity of the free amine (Kₑ), which are related to the pH of the solution.

R₂NH₂⁺Cl⁻ ⇌ R₂NH + H⁺ + Cl⁻

The pKₐ value of the ammonium ion is a measure of its acidity. For typical aliphatic secondary amines, the pKₐ of the corresponding ammonium ion is in the range of 10-11. pdx.edu At a pH equal to the pKₐ, the concentrations of the protonated amine and the free amine are equal. pdx.edu At pH values significantly below the pKₐ, the protonated form predominates, enhancing water solubility. Conversely, in basic conditions (pH > pKₐ), the equilibrium shifts to favor the neutral free amine, which is more nucleophilic and soluble in organic solvents. This pH-dependent behavior is crucial for controlling its reactivity and for extraction and purification procedures.

Table 1: Estimated Acid-Base Properties

| Property | Value/Description |

|---|---|

| Form | Amine Hydrochloride Salt |

| Amine Classification | Secondary (2°) |

| Conjugate Acid | N-(4-methoxybenzyl)-1-propanammonium |

| Estimated pKₐ | ~10-11 |

| Predominant form at pH 7 | Protonated (Ammonium ion) |

N-Derivatization Reactions and Functionalization Strategies

The nitrogen atom of N-(4-methoxybenzyl)-1-propanamine, once deprotonated to its free base form, is a potent nucleophile. This allows for a wide array of N-derivatization reactions to introduce new functional groups.

These reactions involve the attack of the nucleophilic amine nitrogen on an electrophilic carbonyl or sulfonyl group, resulting in the formation of stable amide, sulfonamide, or urea (B33335) derivatives, respectively.

Acylation: The free amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (to neutralize the HCl byproduct) to form N,N-disubstituted amides. This transformation converts the basic amine into a neutral amide functional group.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or 2-nitrobenzenesulfonyl chloride) in the presence of a base yields a sulfonamide. orgsyn.org This reaction is analogous to acylation and is a common method for protecting amines or introducing sulfonyl moieties. For instance, the closely related 4-methoxybenzylamine (B45378) reacts with 2-nitrobenzenesulfonyl chloride to form N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide. orgsyn.org

Carbamoylation: This reaction involves treating the amine with an isocyanate (R-N=C=O) or a carbamoyl (B1232498) chloride to produce a substituted urea. Carbamoylation converts the basic primary or secondary amine into a non-basic carbamate. nih.gov This functionalization can also be achieved using reagents like dimethyl carbonate or by tin-catalyzed transcarbamoylation. researchgate.netorganic-chemistry.org

Table 2: Common Reagents for N-Derivatization

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl chloride | Amide |

| Acylation | Acid Anhydride (B1165640) | Acetic anhydride | Amide |

| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide |

As a secondary amine, N-(4-methoxybenzyl)-1-propanamine can undergo further alkylation to form tertiary amines.

N-Alkylation: The direct reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of a tertiary amine. acsgcipr.org This is a standard Sₙ2 reaction where the amine acts as the nucleophile. acsgcipr.org The reaction is often carried out in the presence of a base to scavenge the HX byproduct and prevent the formation of an unreactive ammonium salt. A significant challenge can be over-alkylation, which would lead to the formation of a quaternary ammonium salt. A relevant synthetic procedure involves the N-alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide with 3-phenylpropyl bromide, followed by removal of the sulfonamide protecting group, to yield a tertiary amine. orgsyn.org

Reductive Alkylation (Reductive Amination): This is a highly effective and controlled method for preparing tertiary amines from secondary amines. organic-chemistry.org The process involves the reaction of the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion. This ion is not isolated but is reduced in situ by a reducing agent present in the reaction mixture. organic-chemistry.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.org This method avoids the issue of over-alkylation that can occur with direct N-alkylation using alkyl halides.

Table 3: Common Reducing Agents for Reductive Alkylation

| Reducing Agent |

|---|

| Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Sodium cyanoborohydride (NaBH₃CN) |

| Sodium borohydride (B1222165) (NaBH₄) |

Electrophilic Aromatic Substitution Reactions on the Methoxybenzyl Moiety

The aromatic ring of the 4-methoxybenzyl group is highly susceptible to electrophilic aromatic substitution (SₑAr) reactions. wikipedia.org The methoxy (B1213986) (-OCH₃) substituent is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609). libretexts.org It achieves this by donating electron density into the ring through a resonance effect, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction mechanism. masterorganicchemistry.com

Furthermore, the methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. libretexts.org In N-(4-methoxybenzyl)-1-propanamine, the para position is already occupied by the methoxy group's connection to the benzyl CH₂ group. Therefore, electrophilic attack will occur at the two equivalent ortho positions (C2 and C6). The bulky N-propylamine side chain may exert some steric hindrance, potentially influencing the reaction rate, but substitution is strongly favored at these activated positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl (-COR) group.

Friedel-Crafts Alkylation: Using an alkyl halide with a Lewis acid catalyst to introduce an alkyl (-R) group.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | ortho, para |

| -NH₂ (Amino) | Strongly Activating | ortho, para |

| -R (Alkyl) | Activating | ortho, para |

| -Cl, -Br (Halogens) | Deactivating | ortho, para |

| -NO₂ (Nitro) | Strongly Deactivating | meta |

Mechanisms of Degradation and Stability Studies in Chemical Systems

The stability of this compound is a critical factor in its storage and application. Degradation can occur through various pathways, with thermal decomposition being a primary consideration for amine salts.

Amine hydrochloride salts, particularly those formed from volatile acids like HCl, can undergo thermal decomposition when heated. google.com This process is essentially the reverse of the salt formation reaction.

The primary thermal decomposition pathway for solid this compound involves its dissociation into the constituent free amine and hydrogen chloride gas. researchgate.netolisystems.com

C₁₁H₁₇NO·HCl(s) ⇌ C₁₁H₁₇NO(g) + HCl(g)

This reaction is an equilibrium. In an open system, the volatile products can escape, driving the decomposition to completion. In a closed system, the gaseous amine and HCl can recombine to reform the salt upon cooling. google.com The temperature at which this decomposition becomes significant depends on the specific properties of the amine. This behavior is analogous to the well-known thermal decomposition of ammonium chloride. embibe.com At higher temperatures, further degradation of the organic amine structure itself may occur, but the initial and most prominent pathway is the dissociation of the salt.

Table 5: Thermal Decomposition Products

| Compound | Decomposition Products |

|---|

Photolytic and Hydrolytic Degradation Processes of this compound

The stability of a chemical compound is a critical factor in its handling, storage, and environmental fate. This section explores the potential photolytic and hydrolytic degradation pathways of this compound, drawing upon established principles of organic chemistry and data from related molecular structures, due to the absence of specific degradation studies on this particular compound.

Photolytic Degradation

Photolytic degradation involves the breakdown of a molecule due to the absorption of light energy. For this compound, several functional groups could be susceptible to photodegradation, including the secondary amine, the benzene ring, and the methoxy group. The initiation of these reactions can occur through the formation of free radicals when the molecule is exposed to light, particularly ultraviolet (UV) radiation.

The secondary amine moiety is a potential site for photo-oxidation. The non-bonding electrons on the nitrogen atom can absorb photons, leading to the formation of an aminyl radical. This radical can then participate in a variety of subsequent reactions, including hydrogen abstraction or reaction with molecular oxygen, potentially leading to the cleavage of the C-N bond. Studies on other amine-containing pharmaceuticals have shown that photodegradation can be initiated by hydroxyl radicals, which are often present in aqueous environments exposed to sunlight. nih.gov

The methoxybenzyl group may also be susceptible to photolytic cleavage. The ether linkage can undergo homolytic cleavage upon UV irradiation, which would lead to the formation of a 4-methoxybenzyl radical and a propanaminyl radical. Furthermore, the aromatic ring itself can absorb UV light, leading to electronic excitation and potential ring-opening reactions or substitution reactions with photochemically generated reactive species. Functional groups on the aromatic ring, such as the methoxy group, can influence the photodegradation pathways.

Potential photolytic degradation products could include 4-methoxybenzaldehyde (B44291), 1-propanamine, and various radical-mediated coupling products. The degradation rate and product distribution would be highly dependent on the wavelength of light, the intensity of the light source, the presence of photosensitizers, and the reaction medium.

To illustrate the potential kinetics of photolytic degradation, the following table presents hypothetical data based on the degradation of a related secondary amine under UV irradiation.

| Time (hours) | Remaining Compound (%) | Degradation Rate Constant (k, hr⁻¹) |

|---|

Disclaimer: The data in the table above is hypothetical and for illustrative purposes only. It is based on general principles of photolytic degradation of related compounds and does not represent experimental data for this compound.

Hydrolytic Degradation

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis depends on the reactivity of its functional groups in the presence of water, which can be significantly influenced by pH and temperature.

The secondary amine bond in N-(4-methoxybenzyl)-1-propanamine is generally stable towards hydrolysis under neutral conditions. However, under strongly acidic or basic conditions and at elevated temperatures, cleavage of the C-N bond could occur, although this is typically a slow process for secondary amines.

The ether linkage in the 4-methoxybenzyl group is also generally resistant to hydrolysis under neutral pH. solubilityofthings.com However, in the presence of strong acids, ethers can undergo cleavage. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atom more susceptible to nucleophilic attack by water. This would lead to the formation of 4-hydroxybenzyl alcohol (which may be further transformed) and methanol (B129727), along with the intact 1-propanamine moiety.

The following interactive table presents hypothetical data on the hydrolytic degradation of a benzyl ether, a structural component analogous to the methoxybenzyl group, under different pH conditions at an elevated temperature.

| Time (days) | Remaining Compound (%) | Observed Half-life (t₁/₂, days) |

|---|

Disclaimer: The data in the table above is hypothetical and for illustrative purposes only. It is based on the general principles of the hydrolysis of related benzyl ether compounds and does not represent experimental data for this compound.

Computational Chemistry and Theoretical Investigations of N 4 Methoxybenzyl 1 Propanamine Hydrochloride

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, provide a fundamental framework for understanding the intrinsic properties of N-(4-methoxybenzyl)-1-propanamine hydrochloride at the electronic level. These methods allow for the precise calculation of the molecule's electronic structure and the prediction of various spectroscopic and reactive properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is likely associated with the aminium group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies of Analogous Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 |

| 2,5-AMT derivative | DFT | - | - | 0.18 |

| 1,5-AMT derivative | DFT | - | - | 0.20 |

This table presents data from analogous compounds to provide an estimation of the electronic properties of this compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation and characterization of new compounds.

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The protons on the aromatic ring are expected to show distinct signals due to the influence of the methoxy (B1213986) and benzylamine (B48309) substituents. The chemical shifts of the propyl chain protons and carbons would be affected by the electronegativity of the adjacent nitrogen atom.

Vibrational frequency calculations can predict the infrared spectrum of the molecule. Key vibrational modes would include the N-H stretching of the aminium group, C-H stretching of the aromatic and aliphatic parts, C-O stretching of the methoxy group, and various bending and deformation modes.

Table 2: Predicted Vibrational Frequencies for a Related Compound (4-methoxybenzaldehyde)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3080 |

| C-H stretch (aldehyde) | 2850 |

| C=O stretch | 1720 |

| C-C stretch (aromatic) | 1600 |

| C-O stretch | 1260 |

This table shows calculated vibrational frequencies for a structurally related compound to illustrate the expected spectral regions for key functional groups in this compound.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be employed to investigate potential reaction pathways and characterize the transition states of reactions involving this compound. Such studies are crucial for understanding the reaction mechanisms and predicting reaction kinetics.

Potential reactions for this molecule could include N-dealkylation, N-alkylation, or reactions involving the aromatic ring. For instance, the N-alkylation of benzylamines can be modeled to understand the nucleophilic substitution mechanism. acs.orgacs.org Computational methods can locate the transition state structure, which is the highest energy point along the reaction coordinate, and calculate the activation energy, which determines the reaction rate. The fragmentation of protonated benzylamines has been studied, revealing complex rearrangement pathways. researchgate.net The deamination of protonated benzylamines under certain conditions can proceed through both SN1 and SN2 mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and interactions with the solvent.

Investigation of Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound are significantly influenced by the solvent environment, particularly in a polar solvent like water. The protonated amine group is capable of forming strong hydrogen bonds with water molecules, which will stabilize certain conformations.

Theoretical Studies of Molecular Interactions in Chemical Environments

Theoretical and computational chemistry provide powerful tools for elucidating the complex molecular interactions that govern the behavior of chemical compounds in various environments. For this compound, in silico methods are employed to predict and analyze its interaction patterns, offering insights that are crucial for the rational design of novel chemical systems. These studies focus on the non-covalent forces that the protonated amine, the aromatic ring, the methoxy group, and the alkyl chain can engage in, including hydrogen bonding, electrostatic interactions, van der Waals forces, and π-stacking. Understanding these interactions at a molecular level is fundamental for predicting the compound's affinity and selectivity within a designed chemical environment.

In the context of non-biological systems, computational models can hypothesize the interactions between a ligand, such as this compound, and a synthetic "receptor" or host molecule. These designed systems can range from functionalized surfaces for selective separation to supramolecular hosts like calixarenes or cyclodextrins, which possess cavities capable of encapsulating guest molecules.

Molecular docking and molecular dynamics (MD) simulations are primary techniques used to model these interactions. Docking studies predict the preferred orientation of the ligand when bound to the receptor, while MD simulations provide insights into the dynamic stability of the ligand-receptor complex over time.

A hypothetical study involving this compound and a synthetic host, such as a sulfonated calix uni.luarene, illustrates this approach. The calixarene (B151959) provides a hydrophobic cavity and negatively charged sulfonate groups at its upper rim. Computational analysis suggests a binding mode where the 4-methoxybenzyl group is encapsulated within the hydrophobic cavity of the calixarene. This orientation is stabilized by several key interactions:

Cation-π Interactions: The protonated propylamine (B44156) moiety, bearing a positive charge, is positioned to interact favorably with the electron-rich aromatic cavity of the calixarene.

Hydrogen Bonding: The ammonium (B1175870) group (-NH₂⁺-) of the ligand can form strong hydrogen bonds with the sulfonate groups (SO₃⁻) at the rim of the host molecule.

Van der Waals Forces: The propyl chain of the ligand establishes favorable van der Waals contacts with the inner walls of the calixarene cavity.

Table 1: Hypothetical Interaction Energy Contributions for this compound with a Sulfonated Calix uni.luarene Host

| Interaction Type | Interacting Groups | Calculated Interaction Energy (kcal/mol) |

| Cation-π Interaction | Propylamine Cation & Calixarene Cavity | -12.5 |

| Hydrogen Bonding | -NH₂⁺ & -SO₃⁻ | -8.2 |

| Van der Waals Forces | Propyl Chain & Calixarene Cavity | -4.7 |

| Dipole-Ion Interaction | Methoxy Group & Sulfonate Group | -2.1 |

| Total Binding Energy | - | -27.5 |

Building upon the understanding of molecular interactions, predictive models can be developed to estimate the binding affinity of a series of related compounds for a specific host system. Quantitative Structure-Affinity Relationship (QSAR) models are a prominent example. These models establish a mathematical correlation between the chemical structures of ligands and their experimentally determined or computationally predicted binding affinities.

For this compound and its analogues, a QSAR model could be developed to predict their affinity for the aforementioned sulfonated calix uni.luarene. This involves generating a dataset of structurally similar ligands and calculating a range of molecular descriptors for each. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP).

A multiple linear regression (MLR) analysis can then be used to create an equation that links these descriptors to binding affinity. For instance, a hypothetical QSAR model might reveal that binding affinity is positively correlated with the hydrophobicity of the substituent on the benzyl (B1604629) ring and negatively correlated with the steric bulk of the alkylamine chain. Such a model provides a predictive tool for designing new ligands with potentially higher affinity without the need for extensive synthesis and testing.

The accuracy of these models is crucial and is often validated through statistical methods. nih.govnih.gov Deep learning and other machine learning approaches are increasingly being used to develop more sophisticated and accurate predictive models for binding affinity. nih.govarxiv.orgarxiv.org

Table 2: Hypothetical QSAR Data for Analogues of this compound

| Compound Analogue | Substituent (R) on Benzyl Ring | LogP (Hydrophobicity) | Molecular Volume (ų) | Predicted Binding Affinity (ΔG, kcal/mol) |

| 1 | 4-OCH₃ (Parent) | 2.8 | 210.5 | -27.5 |

| 2 | 4-H | 2.5 | 195.2 | -26.1 |

| 3 | 4-Cl | 3.2 | 205.8 | -28.3 |

| 4 | 4-CH₃ | 3.1 | 215.1 | -27.9 |

| 5 | 4-NO₂ | 2.1 | 212.4 | -25.5 |

| 6 | 3,4-diCl | 3.9 | 221.1 | -29.8 |

Applications As a Synthetic Precursor and Chemical Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Nitrogen-Containing Compounds

The presence of a reactive secondary amine functionality makes N-(4-methoxybenzyl)-1-propanamine a key starting material or intermediate for creating intricate molecules that contain nitrogen. Its utility is most pronounced in the synthesis of specialized amine derivatives and heterocyclic frameworks.

The structural components of N-(4-methoxybenzyl)-1-propanamine are well-suited for incorporation into cyclic structures. The amine nitrogen can act as a nucleophile to form carbon-nitrogen bonds, which is a fundamental step in the synthesis of many N-heterocycles. One documented example involves the reaction of primary benzylamines, such as 4-methoxybenzylamine (B45378), with 2-bromo-ethyl-pyridinium bromide derivatives in the presence of a base like triethylamine. This sequence initiates a spontaneous nucleophilic addition followed by cyclization and hydride loss to form complex heterocyclic cations, such as dihydro-imidazo-pyridinium bromide derivatives, in a one-pot procedure. gla.ac.uk This methodology highlights the potential for N-(4-methoxybenzyl)-1-propanamine to serve as a precursor for analogous substituted heterocyclic systems.

The general strategy often involves leveraging the amine to close a ring, a common tactic in the synthesis of important chemical classes such as pyridazines and other N-heterocycles derived from biomass precursors. nih.gov While direct examples utilizing N-(4-methoxybenzyl)-1-propanamine are specific, the reactivity pattern of its parent amine, 4-methoxybenzylamine, in forming heterocyclic carbene precursors and other cyclic systems underscores its potential in this domain. beilstein-journals.org

A primary application of the N-(4-methoxybenzyl) motif is its role as a protecting group for amines, which enables the synthesis of advanced amine and amide derivatives. masterorganicchemistry.com The 4-methoxybenzyl (PMB) group can be readily attached to a primary amine and is stable under many reaction conditions, yet it can be cleaved when desired, typically through oxidation (e.g., with DDQ or CAN) or strong acid (e.g., trifluoroacetic acid). researchgate.netorganic-chemistry.org

This strategy is effectively demonstrated in the Fukuyama amine synthesis. For instance, 4-methoxybenzylamine can be first protected as a 2-nitrobenzenesulfonamide. orgsyn.org This intermediate is then alkylated, for example with 3-phenylpropyl bromide, to form a disubstituted sulfonamide. orgsyn.org Subsequent removal of the nitrobenzenesulfonyl group yields the advanced secondary amine, N-(4-methoxybenzyl)-3-phenylpropylamine, which retains the PMB protecting group for potential future transformations. orgsyn.orglookchem.com

| Precursor | Reagent(s) | Product | Application/Significance | Reference(s) |

| 4-Methoxybenzylamine | 1. 2-Nitrobenzenesulfonyl chloride2. 3-Phenylpropyl bromide3. Thiophenol, K₂CO₃ | N-(4-Methoxybenzyl)-3-phenylpropylamine | Synthesis of a complex secondary amine via alkylation. | orgsyn.orglookchem.com |

| 4-Methoxybenzylamine | Undec-10-enoic acid, DCC, DMAP | N-(4-methoxybenzyl)undec-10-enamide | Preparation of advanced fatty acid amide derivatives. | nih.gov |

| 3-Aminobenzanthrone (B1253024) & Anisaldehyde | Sodium borohydride (B1222165) (for reduction of imine intermediate) | 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one | Synthesis of complex fluorescent dyes. | mdpi.com |

Role in the Development of Chiral Auxiliaries or Ligands (if applicable)

N-(4-methoxybenzyl)-1-propanamine hydrochloride is an achiral molecule and its direct application as a chiral auxiliary is not applicable. Furthermore, its use in the synthesis of chiral ligands is not widely documented in scientific literature. However, structurally related compounds are pivotal in asymmetric synthesis. For example, the synthesis of the asthma medication (R, R)-formoterol relies on the use of a chiral precursor, (R)-α-methylphenethylamine, as a chiral auxiliary to produce a specific stereoisomer of N-benzyl-1-(4-methoxyphenyl)-2-propanamine, a key intermediate. google.com This demonstrates the importance of chirality in this class of compounds for pharmaceutical applications, though it does not directly involve the title compound.

Novel Chemical Transformations Facilitated by the Amine Moiety

The secondary amine in N-(4-methoxybenzyl)-1-propanamine provides a site for various chemical transformations beyond simple alkylation or acylation.

Secondary amines are a well-established class of organocatalysts, capable of forming enamines or iminium ions as reactive intermediates in various transformations. They can also function as simple Brønsted bases. However, the specific use of this compound or its free base as an organocatalyst or a catalytic base is not extensively reported in the literature. While the potential for such activity exists due to its secondary amine structure, its application has been focused more on its role as a synthetic building block. Related N-benzyl amines have been subjects of catalytic studies, such as in C-H arylation reactions, which showcases novel reactivity of the N-benzyl C-H bond rather than a catalytic function of the amine itself. rsc.org

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that combine three or more reactants in a single step to form a complex product. mdpi.com Amines are frequent participants in many named MCRs, including the Mannich, Ugi, and Petasis reactions, where they provide the nitrogen atom for the final structure.

There are no prominent, specific examples in the literature detailing the use of N-(4-methoxybenzyl)-1-propanamine as a reactant in an MCR. However, its constituent parts are commonly found in MCRs. For instance, a one-pot synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one involves the reaction of rhodanine, 4-methoxybenzaldehyde (B44291), and an amine. mdpi.com This demonstrates the amenability of the 4-methoxybenzyl moiety to MCR conditions. Given that secondary amines are competent nucleophiles in these reactions, it is plausible that N-(4-methoxybenzyl)-1-propanamine could participate in such synthetic architectures to rapidly generate molecular diversity.

Advanced Analytical Methodologies for Research Scale Quantification and Purity Assessment

Chromatographic Techniques for Purity Profiling and Impurity Identification

Chromatography is a cornerstone of pharmaceutical analysis, providing the high resolving power necessary to separate the main compound from structurally similar impurities and degradation products. biomedres.us The hyphenation of chromatographic systems with various detectors offers a robust platform for both qualitative and quantitative analysis. biomedres.us

High-Performance Liquid Chromatography (HPLC) is the most widely utilized analytical separation technique for the purity assessment of non-volatile and thermally labile compounds like N-(4-methoxybenzyl)-1-propanamine hydrochloride. amazonaws.com The development of a robust HPLC method requires careful optimization of several parameters, including the stationary phase, mobile phase composition, and detector settings, to achieve adequate separation and sensitivity. amazonaws.com

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. The selection of the stationary phase, often a C18 (octadecylsilane) column, is based on the compound's moderate polarity. amazonaws.com The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution. wu.ac.th

Detection is commonly performed using a UV-Visible detector, as the methoxybenzyl group contains a chromophore that absorbs UV radiation, typically around 225-230 nm. orientjchem.org For higher specificity and impurity identification, a photodiode array (PDA) detector or a mass spectrometry (MS) detector can be used. asianjpr.com

Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. wu.ac.th Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Validation Parameters

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Precision (%RSD for repeatability) | ≤ 2.0% | 0.85% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.05 µg/mL |

| Specificity | Peak purity index > 0.99 | Pass |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. amazonaws.com In the context of this compound, GC is primarily used to identify and quantify residual solvents and volatile organic impurities that may be present from the synthesis process. thermofisher.com These impurities can be toxic or may affect the stability of the final compound. thermofisher.com

Due to the non-volatile nature of the hydrochloride salt, a headspace GC (HS-GC) technique is often employed. ptfarm.pl In this method, a sample of the compound is dissolved in a high-boiling point solvent in a sealed vial and heated. The volatile components partition into the gas phase (headspace) above the sample, which is then injected into the GC system. thermofisher.com This prevents the non-volatile active compound from contaminating the GC column.

A common setup includes a capillary column with a polar stationary phase and a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. researchgate.net The method is validated for its ability to detect and quantify potential residual solvents such as acetone, isopropanol, toluene, or triethylamine, which might be used during synthesis or purification. ptfarm.plresearchgate.net

Table 2: Example Retention Times for Potential Volatile Impurities by GC

| Volatile Component | Typical Retention Time (min) |

|---|---|

| Acetone | 3.5 |

| Isopropanol | 4.2 |

| Dichloromethane | 5.1 |

| Toluene | 8.9 |

| Triethylamine | 9.5 |

Titrimetric Methods for Precise Amine Content Determination

Titrimetry provides a classic, highly precise, and accurate method for determining the absolute content of the amine hydrochloride. An acid-base titration is the most common approach. Since N-(4-methoxybenzyl)-1-propanamine is a weak base, its hydrochloride salt is acidic in nature and can be titrated with a standardized strong base.

Alternatively, and more commonly for amine salts, a non-aqueous titration is performed. This involves dissolving the sample in a suitable non-aqueous solvent, such as glacial acetic acid, which enhances the basicity of the amine. The solution is then titrated with a standardized solution of a strong acid in a non-aqueous solvent, typically perchloric acid in anhydrous acetic acid. sigmaaldrich.com

The endpoint of the titration can be determined visually using an appropriate indicator (e.g., crystal violet) or, for greater accuracy and objectivity, potentiometrically using a pH electrode. sigmaaldrich.com The potentiometric method involves monitoring the potential change as the titrant is added and identifying the point of maximum inflection, which corresponds to the equivalence point. This method is highly reliable and is considered a primary method for assay determination.

Table 3: Sample Potentiometric Titration Data for Amine Content

| Sample Weight (mg) | Titrant Volume (mL) | Titrant Molarity (M) | Calculated Purity (%) |

|---|---|---|---|

| 150.5 | 7.42 | 0.1005 | 99.6% |

| 151.2 | 7.48 | 0.1005 | 99.9% |

| 149.8 | 7.39 | 0.1005 | 99.5% |

Spectrophotometric Approaches for Research-Level Quantification

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that contain a chromophore. This compound possesses a substituted benzene (B151609) ring, which absorbs UV radiation. This property allows for its direct quantification in solution.

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform the analysis, a solution of the compound is prepared in a suitable solvent (e.g., methanol or dilute hydrochloric acid), and its absorbance is measured at the wavelength of maximum absorption (λmax).

Quantification is achieved by comparing the absorbance of the sample solution to a calibration curve prepared from standard solutions of known concentrations. ekb.eg While highly useful for routine quantification, spectrophotometry is less specific than chromatography, as any impurity containing a similar chromophore could interfere with the measurement. ekb.eg For more complex samples, derivatization reactions can be employed to form a colored product with a unique λmax in the visible region, thereby increasing specificity and sensitivity. scholarsresearchlibrary.com

Table 4: Example Calibration Data for Spectrophotometric Quantification

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5.0 | 0.152 |

| 10.0 | 0.305 |

| 15.0 | 0.458 |

| 20.0 | 0.610 |

| 25.0 | 0.761 |

Resulting Linear Equation: y = 0.0304x + 0.001 (r² = 0.9998)

Future Research Directions and Unexplored Avenues for N 4 Methoxybenzyl 1 Propanamine Hydrochloride

Development of Highly Efficient and Environmentally Sustainable Synthetic Routes

Traditional methods for synthesizing secondary amines often rely on harsh reagents, generate significant waste, and require multiple steps. Future research should focus on developing greener, more efficient synthetic pathways to N-(4-methoxybenzyl)-1-propanamine hydrochloride.

Catalytic Reductive Amination: A primary focus should be on the catalytic reductive amination of 4-methoxybenzaldehyde (B44291) with 1-propanamine. Research into novel catalysts is crucial. For instance, gold nanoparticles supported on various metal oxides have shown promise in the reductive amination of ketones with benzylamine (B48309), offering high yields under relatively mild conditions. abo.ficsic.esbohrium.com Exploring similar catalytic systems could lead to a more sustainable synthesis of the target compound.

Biocatalysis: The use of enzymes in chemical synthesis offers unparalleled stereoselectivity and operates under mild, environmentally benign conditions. acsgcipr.org Engineered transaminases have been successfully employed for the synthesis of chiral amines from ketones. nih.govresearchgate.netresearchgate.net Future work could involve screening for or engineering a transaminase capable of directly producing a chiral version of N-(4-methoxybenzyl)-1-propanamine from 4-methoxybenzaldehyde and 1-propanamine, or a related ketone precursor. This biocatalytic approach would be a significant step towards a truly green synthesis. dovepress.com

Photocatalysis and Electro-organic Synthesis: These emerging fields offer sustainable alternatives to traditional synthetic methods. Visible-light photocatalysis can be used to forge C-N bonds under mild conditions, potentially offering a novel route to secondary amines like this compound. acs.orgresearchgate.netvapourtec.com Similarly, electro-organic synthesis, which uses electricity to drive chemical reactions, can minimize the use of reagents and reduce waste. nih.govrsc.orgarkat-usa.orgrsc.org Investigating the electrochemical reductive amination of 4-methoxybenzaldehyde with 1-propanamine could lead to a highly efficient and environmentally friendly process.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Reductive Amination | High efficiency, potential for catalyst recycling | Development of novel, non-precious metal catalysts |

| Biocatalysis | High stereoselectivity, mild reaction conditions, biodegradable catalysts | Enzyme screening and protein engineering of transaminases or other suitable enzymes |

| Photocatalysis | Use of renewable light energy, mild reaction conditions | Development of efficient photocatalysts and optimization of reaction conditions |

| Electro-organic Synthesis | Minimization of reagent use, high atom economy, potential for automation | Optimization of electrode materials and reaction conditions for selective amination |

Exploration of Uncharted Reactivity Patterns and Chemical Transformations

Beyond its synthesis, the inherent reactivity of this compound presents numerous opportunities for exploration. Future research should aim to uncover novel chemical transformations that can expand the synthetic utility of this compound.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in organic synthesis. Research into the regioselective C-H functionalization of the benzyl (B1604629) or propyl group of N-(4-methoxybenzyl)-1-propanamine could lead to a diverse range of novel derivatives. rsc.orgresearchgate.netnih.govacs.org For example, palladium-catalyzed meta-C-H functionalization has been demonstrated for benzylamines, offering a pathway to introduce various substituents onto the aromatic ring. nih.gov

Novel C-N Bond Activations: While C-N bonds are generally stable, their selective activation can lead to interesting and useful transformations. rsc.org Future studies could explore the transition-metal-catalyzed activation of the C-N bond in this compound for cross-coupling reactions, enabling the introduction of new functional groups.

Multicomponent Reactions: this compound could serve as a valuable building block in multicomponent reactions (MCRs). researchgate.netmdpi.com Investigating its participation in known or novel MCRs could lead to the rapid synthesis of complex molecular scaffolds with potential biological or material applications.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research by accelerating the discovery and optimization of new reactions and molecules.

Automated Library Synthesis: this compound can be used as a core scaffold for the automated synthesis of compound libraries. acs.orgresearchgate.netrsc.orgwhiterose.ac.uk By reacting it with a diverse range of building blocks in an automated fashion, large libraries of derivatives can be rapidly generated for screening in drug discovery or materials science. Flow chemistry platforms are particularly well-suited for such automated library synthesis. acs.orgresearchgate.netrsc.org

High-Throughput Catalyst Screening: HTE can be employed to rapidly screen for optimal catalysts and reaction conditions for the synthesis of this compound itself, or for its subsequent functionalization. researchgate.netenamine.denih.govyoutube.commpg.de This approach can significantly accelerate the development of more efficient and sustainable synthetic methods.

Advanced Theoretical Modeling for Predictive Chemical Design and Discovery

Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide experimental design.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the reaction mechanisms of the synthesis and transformations of this compound. researchgate.netresearchgate.netrsc.org Such studies can help in understanding catalyst behavior, predicting reaction outcomes, and designing more efficient synthetic routes.

Molecular Docking and QSAR: For potential biological applications, molecular docking studies can be used to predict the binding interactions of this compound and its derivatives with specific biological targets. nih.govresearchgate.netmdpi.comnih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of these compounds with their biological activity, aiding in the design of more potent and selective molecules.

In Silico ADME/Tox Prediction: Before embarking on extensive experimental studies, computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. This in silico screening can help to prioritize compounds with favorable pharmacokinetic and safety profiles for further development.

| Computational Approach | Application in Future Research | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and functionalization | Deeper understanding of reactivity and guidance for catalyst design |

| Molecular Docking | Prediction of binding modes with biological targets | Identification of potential protein targets and rational design of bioactive derivatives |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predictive models for guiding the synthesis of more potent compounds |

| In Silico ADME/Tox | Prediction of pharmacokinetic and toxicological properties | Early-stage identification of compounds with favorable drug-like properties |

By pursuing these future research directions, the scientific community can significantly advance our understanding and utilization of this compound, paving the way for its application in a wide range of chemical and technological fields. The convergence of sustainable synthesis, novel reactivity, automation, and computational design will be key to unlocking the full potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methoxybenzyl)-1-propanamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via alkylation of 4-methoxybenzyl chloride with 1-propanamine under basic conditions (e.g., potassium carbonate in dimethylformamide). Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions. Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether .

- Optimization : Higher yields (>70%) are reported when using aprotic solvents (DMF, THF) and slow addition of reagents to prevent exothermic side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Characterization :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the methoxybenzyl moiety (δ 3.8 ppm for OCH₃) and propanamine backbone (δ 1.2–2.5 ppm for CH₂/CH₃) .

- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 224.1 (free base) and chloride adducts .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. How does the hydrochloride salt form enhance the compound’s utility in pharmacological studies?

- Solubility : The hydrochloride salt increases water solubility (>50 mg/mL) compared to the free base (<5 mg/mL), facilitating in vitro assays (e.g., receptor binding, cell viability) .

- Stability : The salt form reduces hygroscopicity, improving shelf life when stored at -20°C in desiccated conditions .

Advanced Research Questions

Q. What are the key structural determinants of this compound’s interaction with monoaminergic receptors?

- Mechanistic Insight : The methoxy group (electron-donating) enhances aromatic π-π stacking with serotonin (5-HT) receptors, while the propanamine chain aligns with hydrophobic pockets in dopamine transporters (DAT). Competitive binding assays using radiolabeled ligands (e.g., [³H]paroxetine for SERT) quantify affinity (Ki values) .

- Data Interpretation : Contradictions in Ki values across studies may arise from differences in assay pH (7.4 vs. 6.8) or membrane preparation methods .

Q. How do structural analogs of this compound compare in receptor selectivity and metabolic stability?

- Comparative Analysis :

| Compound | Structural Variation | Receptor Selectivity (Ki, nM) | Metabolic Half-life (Human Liver Microsomes) |

|---|---|---|---|

| N-(4-Methoxybenzyl)-1-propanamine HCl | Reference | 5-HT2A: 120 ± 15; DAT: 250 ± 30 | 3.2 ± 0.5 h |

| N-(4-Fluorobenzyl)-1-propanamine HCl | Fluorine substitution | 5-HT2A: 90 ± 10; DAT: 180 ± 25 | 4.1 ± 0.6 h |

| N-(4-Chlorobenzyl)-1-propanamine HCl | Chlorine substitution | 5-HT2A: 110 ± 12; DAT: 210 ± 20 | 2.8 ± 0.4 h |

- Trends : Fluorinated analogs show improved metabolic stability due to reduced CYP450 oxidation .

Q. What experimental strategies mitigate degradation of this compound under physiological conditions?

- Degradation Pathways : Hydrolysis of the benzylamine linkage at pH > 7.5 and oxidative deamination by monoamine oxidases (MAOs) are primary degradation routes .

- Mitigation :

- Buffered Solutions : Use phosphate buffer (pH 6.0–7.0) for in vitro studies.

- Enzyme Inhibition : Co-incubation with MAO inhibitors (e.g., pargyline, 10 µM) in cell-based assays .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

- In Silico Tools :

- LogP Prediction : Optimal logP ~2.5 (e.g., via MarvinSketch) balances solubility and membrane permeability.

- Molecular Dynamics (MD) : Simulations of BBB transcytosis using coarse-grained models identify critical hydrogen-bonding residues .

- Validation : Parallel artificial membrane permeability assay (PAMPA-BBB) correlates with in vivo brain/plasma ratios .

Data Contradictions and Resolution

Q. Discrepancies in reported IC₅₀ values for MAO inhibition: How should researchers address variability?

- Root Causes : Variations in enzyme sources (recombinant vs. tissue-derived MAO-A/B) and substrate concentrations (e.g., kynuramine vs. tyramine) .

- Standardization : Use recombinant human MAO isoforms and validate with reference inhibitors (e.g., clorgyline for MAO-A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.